molecular formula C27H26N4O3S B3213323 N-benzyl-3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1115555-38-8

N-benzyl-3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B3213323
CAS No.: 1115555-38-8
M. Wt: 486.6
InChI Key: VPMUGLIXHKJVHA-UHFFFAOYSA-N
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Description

N-benzyl-3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a benzamide derivative featuring a 1H-imidazole core substituted with a sulfanyl-linked carbamoyl group and a 4-ethoxyphenyl moiety. The benzamide group is further substituted with a benzyl group at the N-position.

Properties

IUPAC Name

N-benzyl-3-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3S/c1-2-34-24-13-11-22(12-14-24)30-25(32)19-35-27-28-15-16-31(27)23-10-6-9-21(17-23)26(33)29-18-20-7-4-3-5-8-20/h3-17H,2,18-19H2,1H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMUGLIXHKJVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.

    Attachment of the 4-ethoxyphenyl Group: This step involves the reaction of 4-ethoxyphenyl isocyanate with the intermediate compound to form the carbamoyl group.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the intermediate with a thiol compound.

    Final Coupling: The final step involves coupling the synthesized intermediate with benzoyl chloride to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbamoyl group, potentially converting it to an amine.

    Substitution: The benzyl and ethoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diabetes and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to bind to the active sites of enzymes, inhibiting their activity. The carbamoyl group can form hydrogen bonds with amino acid residues, enhancing the binding affinity. The sulfanyl group may participate in redox reactions, modulating the activity of target proteins.

Comparison with Similar Compounds

Alkoxy-Substituted Benzamides

Key Compounds :

  • N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(prop-2-en-1-yloxy)phenyl]propan-2-yl} benzamide (, Entry 14)
  • (2S)-2-{[(2S)-2-Benzamido-3-(4-ethoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate (, Entry 16)

Comparison :

  • Alkoxy Group Effects: The target compound’s 4-ethoxyphenyl group differs from analogs with methoxy (Entry 15), propargyloxy (Entry 14), or propoxy (Entry 17) substituents.
  • Biological Implications : In studies of similar compounds, alkoxy groups influence binding affinity to targets like proteases or kinases. Ethoxy’s moderate electron-donating effect may stabilize interactions with hydrophobic pockets in enzymes .

Imidazole vs. Benzimidazole Derivatives

Key Compounds :

  • 1-{(1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl) methyl}-3-arylthioureas ()
  • N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide ()

Comparison :

  • Substituent Effects : The sulfanyl linkage in the target compound contrasts with thiourea () or ureido () groups. Sulfanyl’s lower hydrogen-bonding capacity may reduce off-target interactions compared to thioureas, which often exhibit higher toxicity .

Imidazole Ring Modifications

Key Compounds :

  • N-(3-{2-[(dimethylamino)methyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)phenyl)benzamide derivatives ()

Comparison :

  • Substituent Strategy: Unlike ponatinib analogs with water-soluble amines on the imidazole (), the target compound uses a sulfanyl-carbamoyl group. This substitution avoids the solubility challenges noted in while introducing a thioether bond, which may enhance metabolic stability .

Key Examples :

  • Synthesis of (S)-4-((6-(1H-imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide ()

Comparison :

  • Coupling Reactions : The target compound likely employs similar amide coupling strategies as in –8, where carbodiimide or active ester methods are used. However, the sulfanyl group’s introduction may require thiol-ene click chemistry or nucleophilic substitution, adding complexity .
  • Yield Optimization : Yields for imidazole-containing benzamides in –8 range from 35–60%, suggesting room for improvement in the target compound’s synthesis.

Data Tables

Research Findings and Implications

  • Alkoxy Groups : Ethoxy provides optimal balance between hydrophobicity and electronic effects, as seen in improved activity in related compounds .
  • Imidazole vs. Benzimidazole : Imidazole’s smaller size may enhance blood-brain barrier penetration compared to benzimidazole derivatives, critical for CNS-targeted drugs .
  • Synthetic Challenges : Sulfanyl group incorporation requires careful optimization to avoid oxidation, a common issue in thioether-containing molecules .

Biological Activity

N-benzyl-3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound belonging to the class of benzimidazole derivatives. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
IUPAC NameN-benzyl-3-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Molecular FormulaC26H24N4O3S
SMILESCOc(cc1)ccc1NC(CSc1nccn1-c1cc(C(NCc2ccccc2)=O)ccc1)=O
InChIInChI=1S/C27H26N4O3S/c1-2-34...

Synthesis

The synthesis of this compound involves several steps, including the formation of the imidazole ring, introduction of the benzyl group, attachment of the 4-ethoxyphenyl group, formation of the sulfanyl linkage, and final coupling to create the benzamide group. Each step requires specific reagents and conditions to ensure successful synthesis.

Anticancer Properties

Research indicates that compounds similar to N-benzyl derivatives exhibit significant anticancer activity. For instance, studies have shown that certain benzamide derivatives can inhibit key proteins involved in cancer cell proliferation. The inhibition of HSET (KIFC1), a protein critical for centrosome clustering in cancer cells, has been demonstrated with related compounds .

Case Study:
In vitro studies on various cancer cell lines have shown that N-benzyl derivatives can induce multipolar mitotic spindles leading to cell death. This effect was particularly noted in centrosome-amplified human cancer cells treated with HSET inhibitors derived from similar structures .

Antiviral Activity

Benzimidazole derivatives have also been explored for their antiviral properties. Recent studies suggest that modifications in the side chains can enhance their affinity for viral proteins, thereby increasing their efficacy against viral infections. For example, compounds with thiazole scaffolds have shown promising results against HIV and other viruses .

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Protein Function : Similar compounds have been shown to inhibit enzymes crucial for cancer cell survival.
  • Induction of Apoptosis : The ability to induce apoptosis in cancer cells has been linked to the structural features of these compounds.
  • Redox Activity : The sulfanyl linkage may contribute to unique redox properties that affect cellular signaling pathways.

Comparative Analysis with Related Compounds

To better understand the biological activity of N-benzyl derivatives, a comparative analysis with other known compounds is helpful:

Compound NameBiological ActivityReference
Benzamide Derivative AHSET Inhibition
Benzimidazole BAntiviral Activity
Thiazole Derivative CAnticancer Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

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